Imidazo[1,2-a]pyridine-2-methanamine, 6-methyl-N-phenyl-
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Overview
Description
N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its biological activity and is often used as a core structure in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis is also common, as it reduces reaction times and improves efficiency .
Chemical Reactions Analysis
Types of Reactions
N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve moderate temperatures and the use of solvents like ethanol, DMSO, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction may lead to the formation of simpler amine derivatives .
Scientific Research Applications
N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Methylimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyridine-3-ethylamine
- N-(Pyridin-2-yl)aniline
Uniqueness
N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the aniline group at the 2-position of the imidazo[1,2-a]pyridine core enhances its reactivity and potential for interaction with biological targets .
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-12-7-8-15-17-14(11-18(15)10-12)9-16-13-5-3-2-4-6-13/h2-8,10-11,16H,9H2,1H3 |
InChI Key |
MGBGWKUKTNQPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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